トリパシジン

概要

説明

Trypacidin is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. It is a spore-borne toxin known for its cytotoxic properties, particularly towards lung cells. Trypacidin has been identified as one of the main compounds in the spores of Aspergillus fumigatus, alongside tryptoquivaline F, fumiquinazoline C, questin, and monomethylsulochrin .

科学的研究の応用

Trypacidin has several scientific research applications, particularly in the fields of biology and medicine. It is studied for its cytotoxic properties and its potential role in the infection process of Aspergillus fumigatus. Research has shown that trypacidin can decrease cell viability and trigger cell lysis in human lung cells, making it a valuable compound for studying the mechanisms of fungal pathogenicity and host-pathogen interactions .

In addition, trypacidin has been investigated for its antiphagocytic properties, which help Aspergillus fumigatus evade the immune system. The compound has shown activity against macrophages and amoebae, suggesting its potential use in studying immune evasion mechanisms .

作用機序

Target of Action

Trypacidin, a secondary metabolite from the marine-derived Aspergillus fumigatus, primarily targets Vibrio parahaemolyticus , a pathogenic bacterial genus of bacterial diseases of mariculture animals . This bacterium is responsible for vibriosis, a disease that poses a significant threat to mariculture, affecting fish, shrimp, and shellfish .

Mode of Action

Trypacidin exhibits a remarkable inhibitory effect on the growth of Vibrio parahaemolyticus . It exerts a strong destructive effect on the cell wall permeability and integrity, as well as cell membrane permeability . These interactions lead to significant morphological alterations in the bacterial cells .

Biochemical Pathways

It is known that trypacidin initiates the intracellular formation of nitric oxide (no) and hydrogen peroxide (h2o2) within the first hour of exposure . This leads to oxidative stress, which triggers necrotic cell death in the following 24 hours .

Pharmacokinetics

Its cytotoxic effects have been observed at an ic50 close to 7 µm, indicating a potent bioactivity .

Result of Action

The primary result of trypacidin’s action is the inhibition of bacterial growth, specifically Vibrio parahaemolyticus . It causes significant damage to the cell wall and cell membrane, leading to increased permeability and eventual cell lysis . This results in a decrease in cell viability and an increase in cell death .

Action Environment

The action of trypacidin is influenced by the aquatic environment, particularly in the context of aquaculture. The development of antibiotic alternatives in aquaculture, including trypacidin, is driven by the need to combat drug resistance in aquatic pathogens and drug residues caused by long-term or excessive antibiotics use . The unique living environment and complex physiological characteristics of marine fungi, such as Aspergillus fumigatus, make them a rich source of natural antimicrobials like trypacidin .

生化学分析

Biochemical Properties

Trypacidin is an anthraquinone derivative that exhibits a range of biochemical activities. It interacts with various enzymes, proteins, and other biomolecules within the cell. One of the key interactions of trypacidin is with the enzyme polyketide synthase, which is involved in its biosynthesis . Additionally, trypacidin has been shown to interact with cellular proteins that are involved in oxidative stress responses, leading to the production of reactive oxygen species such as nitric oxide and hydrogen peroxide . These interactions contribute to the cytotoxic effects of trypacidin on lung cells.

Cellular Effects

Trypacidin exerts significant effects on various types of cells and cellular processes. In lung cells, trypacidin has been found to decrease cell viability and trigger cell lysis at concentrations as low as 7 µM . This compound induces oxidative stress by initiating the intracellular formation of nitric oxide and hydrogen peroxide, leading to necrotic cell death . Trypacidin does not induce apoptosis, as it does not cause the formation of apoptotic bodies or a decrease in mitochondrial membrane potential . These cellular effects highlight the potent cytotoxic nature of trypacidin.

Molecular Mechanism

The molecular mechanism of action of trypacidin involves its interaction with cellular biomolecules and the induction of oxidative stress. Trypacidin binds to cellular proteins involved in the oxidative stress response, leading to the production of reactive oxygen species . This oxidative stress results in cellular damage and necrotic cell death. Additionally, trypacidin has been shown to inhibit the phagocytic activity of macrophages and amoebae, suggesting a protective role for Aspergillus fumigatus against host immune responses . The inhibition of phagocytosis is likely due to the cytotoxic effects of trypacidin on phagocytic cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trypacidin have been observed to change over time. Trypacidin is relatively stable and maintains its cytotoxic activity over extended periods . Prolonged exposure to trypacidin can lead to the degradation of cellular components and long-term effects on cellular function. In vitro studies have shown that trypacidin can cause sustained oxidative stress and necrotic cell death over a 24-hour period . These temporal effects highlight the importance of considering the duration of exposure when studying the effects of trypacidin.

Dosage Effects in Animal Models

The effects of trypacidin vary with different dosages in animal models. At low doses, trypacidin exhibits cytotoxic effects without causing significant toxicity to the host organism . At high doses, trypacidin can cause severe toxicity and adverse effects, including damage to lung tissue and other organs . Threshold effects have been observed, where the cytotoxicity of trypacidin increases sharply beyond a certain concentration. These dosage effects underscore the need for careful consideration of trypacidin concentrations in experimental studies.

Metabolic Pathways

Trypacidin is involved in several metabolic pathways within Aspergillus fumigatus. The biosynthesis of trypacidin is mediated by the enzyme polyketide synthase, which catalyzes the formation of the anthraquinone backbone . Additionally, trypacidin interacts with enzymes involved in oxidative stress responses, leading to the production of reactive oxygen species . These metabolic pathways contribute to the cytotoxic and antiphagocytic properties of trypacidin.

Transport and Distribution

Within cells and tissues, trypacidin is transported and distributed through interactions with specific transporters and binding proteins. Trypacidin has been shown to accumulate in the conidia of Aspergillus fumigatus, where it plays a protective role against phagocytic cells . The localization of trypacidin within conidia suggests that it may be transported through vesicular trafficking pathways. Additionally, trypacidin can diffuse across cellular membranes, allowing it to exert its cytotoxic effects on target cells .

Subcellular Localization

The subcellular localization of trypacidin is primarily within the conidia of Aspergillus fumigatus . This localization is likely mediated by targeting signals or post-translational modifications that direct trypacidin to specific compartments within the conidia. The accumulation of trypacidin in conidia suggests that it may play a role in protecting the fungal spores from phagocytic cells and other environmental stresses . The subcellular localization of trypacidin is crucial for its activity and function within the fungal pathogen.

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of trypacidin in Aspergillus fumigatus involves a gene cluster that encodes the enzymes required for its production. The key enzyme in this pathway is a polyketide synthase, which catalyzes the formation of the trypacidin structure . The synthetic route involves the extraction of culture extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to isolate and purify trypacidin .

Industrial Production Methods: the production process would likely involve the cultivation of Aspergillus fumigatus under controlled conditions, followed by extraction and purification of the compound using techniques such as RP-HPLC and LC-MS .

化学反応の分析

Types of Reactions: Trypacidin undergoes several types of chemical reactions, including oxidation and reduction. It is known to initiate the intracellular formation of nitric oxide and hydrogen peroxide, leading to oxidative stress and necrotic cell death .

Common Reagents and Conditions: The common reagents used in the study of trypacidin’s chemical reactions include nitric oxide and hydrogen peroxide. The conditions typically involve exposure of lung cells to trypacidin, leading to the formation of these reactive oxygen species .

Major Products Formed: The major products formed from the reactions involving trypacidin are nitric oxide and hydrogen peroxide. These reactive oxygen species contribute to the cytotoxic effects of trypacidin on lung cells .

類似化合物との比較

Trypacidin is structurally related to other polyketide compounds produced by Aspergillus fumigatus, such as endocrocin and fumicycline . These compounds share similar biosynthetic pathways and have related biological activities. For example, endocrocin has immunosuppressive properties, while trypacidin exhibits cytotoxic and antiphagocytic activities .

Similar Compounds:- Endocrocin

- Fumicycline

- Tryptoquivaline F

- Fumiquinazoline C

- Questin

- Monomethylsulochrin

Trypacidin’s uniqueness lies in its potent cytotoxicity and its role in immune evasion, making it a valuable compound for studying fungal pathogenicity and host-pathogen interactions .

特性

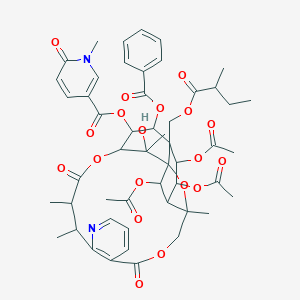

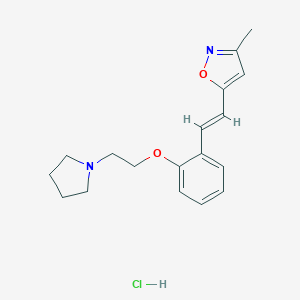

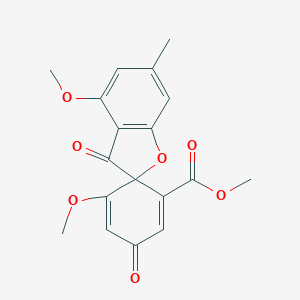

IUPAC Name |

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZYINVXZDQCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940533 | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-29-4 | |

| Record name | Trypacidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1900-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that trypacidin induces the intracellular production of nitric oxide (NO) and hydrogen peroxide (H2O2) within the first hour of exposure to human lung cells []. This oxidative stress ultimately leads to necrotic cell death within 24 hours. Importantly, the apoptotic pathway does not appear to be involved in this cell death process [].

A: Trypacidin demonstrates toxicity towards both the human A549 lung cell line and human bronchial epithelial cells at similar concentrations, suggesting a broader cytotoxic effect on lung cells rather than specific cell type targeting [].

A: While trypacidin is known to possess antiphagocytic properties [, ], the relationship between this activity and its cytotoxicity remains unclear and requires further investigation.

A: The molecular formula of trypacidin is C18H12O7 and it has a molecular weight of 340.28 g/mol [, ].

A: The structure of trypacidin has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , ]. These studies provide detailed information on the compound's chemical shifts, coupling constants, and fragmentation patterns, enabling structural characterization and identification.

ANone: Currently, the available research primarily focuses on trypacidin's biological activity and biosynthetic pathway. Information regarding its material compatibility, stability under different environmental conditions, and potential applications beyond the biomedical field is limited and requires further exploration.

ANone: Trypacidin is not known to exhibit catalytic activity. Its biological activity stems from its chemical structure and interaction with biological targets, rather than facilitating chemical reactions.

ANone: While computational methods could provide valuable insights into trypacidin's interactions with its biological targets, there is currently a lack of published research utilizing techniques like molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling.

A: Although detailed SAR studies are lacking, the discovery of 1,2-seco-trypacidin, a trypacidin derivative [, , ], suggests that modifications to the core structure can influence its biological activity. Further investigations are needed to establish a comprehensive SAR profile and guide the development of analogs with improved potency or altered selectivity.

ANone: Research on trypacidin's stability under various conditions (e.g., temperature, pH, light) and its formulation into drug delivery systems is currently limited. Investigating these aspects would be crucial for translating its biological activity into practical therapeutic applications.

ANone: Information about trypacidin's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, is currently limited. Further research is needed to understand its behavior in vivo and evaluate its potential as a therapeutic agent.

ANone: Currently, there is no published data on resistance mechanisms to trypacidin. This knowledge gap needs to be addressed, especially if trypacidin is to be developed as a potential therapeutic agent.

A: Trypacidin exhibits cytotoxicity against human lung cells [], indicating potential toxicity. Thorough toxicological evaluations are essential to determine its safety profile and guide future research directions.

ANone: While the currently available research primarily focuses on trypacidin's isolation, structural characterization, and preliminary biological evaluation, several aspects, including drug delivery, biomarker development, analytical method validation, environmental impact assessment, and other related fields, remain largely unexplored. Addressing these knowledge gaps will be crucial for fully understanding trypacidin's potential and enabling its safe and effective utilization.

A: The discovery of trypacidin dates back to the mid-20th century []. Key milestones include its isolation and initial characterization from Aspergillus fumigatus [, , ], determination of its antiprotozoal activity [, ], and more recent investigations into its cytotoxic effects on human lung cells and its potential as an antiphagocytic agent [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。